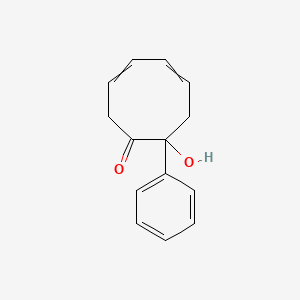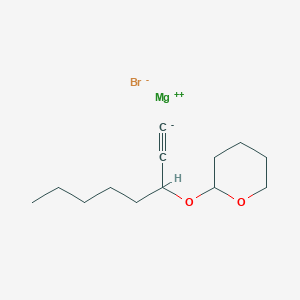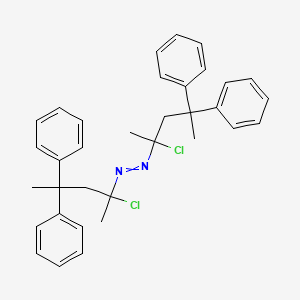![molecular formula C10H14BrOP B14582555 Ethyl [2-(4-bromophenyl)ethyl]phosphinite CAS No. 61388-13-4](/img/structure/B14582555.png)
Ethyl [2-(4-bromophenyl)ethyl]phosphinite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [2-(4-bromophenyl)ethyl]phosphinite is an organophosphorus compound characterized by the presence of a phosphinite group attached to an ethyl chain, which is further connected to a 4-bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2-(4-bromophenyl)ethyl]phosphinite typically involves the reaction of 4-bromophenylethyl alcohol with a phosphorous reagent such as diethyl phosphite. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-(4-bromophenyl)ethyl]phosphinite can undergo various chemical reactions, including:
Oxidation: The phosphinite group can be oxidized to form phosphine oxides.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Reduction: The compound can be reduced to form the corresponding phosphine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phenyl derivatives.
Reduction: Corresponding phosphine compounds.
Scientific Research Applications
Ethyl [2-(4-bromophenyl)ethyl]phosphinite has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its role in drug design and delivery systems.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Ethyl [2-(4-bromophenyl)ethyl]phosphinite involves its interaction with molecular targets through its phosphinite group. This interaction can lead to the formation of coordination complexes or the activation of specific pathways in biological systems. The bromine atom on the phenyl ring can also participate in halogen bonding, further influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl [2-(4-chlorophenyl)ethyl]phosphinite
- Ethyl [2-(4-fluorophenyl)ethyl]phosphinite
- Ethyl [2-(4-methylphenyl)ethyl]phosphinite
Uniqueness
Ethyl [2-(4-bromophenyl)ethyl]phosphinite is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding
Properties
CAS No. |
61388-13-4 |
|---|---|
Molecular Formula |
C10H14BrOP |
Molecular Weight |
261.09 g/mol |
IUPAC Name |
2-(4-bromophenyl)ethyl-ethoxyphosphane |
InChI |
InChI=1S/C10H14BrOP/c1-2-12-13-8-7-9-3-5-10(11)6-4-9/h3-6,13H,2,7-8H2,1H3 |
InChI Key |
NRNQICOFYFQPNM-UHFFFAOYSA-N |
Canonical SMILES |
CCOPCCC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-Methoxy-2-(prop-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14582472.png)

![3-Chloro-4-(chloromethyl)-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B14582479.png)
![2-[2-(4-Chlorophenyl)ethenyl]-1,3,5-trinitrobenzene](/img/structure/B14582480.png)

![6-[3-(4-Methoxyphenyl)-1,2-oxazol-5(2H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14582488.png)

![Cyclobuta[f]-1,3-benzodioxole, 5,6-dihydro-](/img/structure/B14582511.png)


![{2-[3-(Trifluoromethyl)anilino]pyridin-3-yl}acetic acid](/img/structure/B14582541.png)



